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Compound of Interest

Compound Name: n-Pentylboronic acid

Cat. No.: B032675 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of n-alkylboronic acids, covering their

fundamental properties, synthesis, and applications, with a particular focus on their role in

modern synthetic organic chemistry and drug discovery.

Introduction: The Rise of a Versatile Reagent
n-Alkylboronic acids are a class of organoboron compounds with the general formula R-

B(OH)₂, where R is a saturated alkyl chain. First prepared and isolated in 1860 by Edward

Frankland, these compounds have transitioned from chemical curiosities to indispensable tools

in the synthetic chemist's arsenal.[1] Their stability, low toxicity, and versatile reactivity make

them valuable building blocks, particularly in the formation of carbon-carbon bonds.[2][3]

As Lewis acids, the boron atom in n-alkylboronic acids possesses a vacant p-orbital, allowing it

to accept a pair of electrons.[4] This property is central to their reactivity. They are typically

crystalline solids with high melting points and are known to form stable, cyclic trimer anhydrides

through the loss of water.[1] A key feature that has propelled their use, especially in the

pharmaceutical industry, is their role as coupling partners in the Nobel Prize-winning Suzuki-

Miyaura cross-coupling reaction, which enables the formation of C(sp³)–C(sp²) bonds—a

common motif in many drug candidates.[2][4]
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Several robust methods exist for the synthesis of n-alkylboronic acids and their corresponding

esters. The choice of method often depends on the availability of starting materials and the

desired functional group tolerance.

From Organometallic Reagents
One of the most traditional and straightforward methods involves the reaction of an alkyl

Grignard reagent (R-MgX) or an organolithium reagent (R-Li) with a trialkyl borate, such as

trimethyl borate B(OMe)₃, at low temperatures. Subsequent acidic hydrolysis of the resulting

boronate ester furnishes the desired alkylboronic acid.

Hydroboration of Alkenes
The hydroboration of terminal alkenes is a powerful method for producing n-alkylboron

compounds with anti-Markovnikov regioselectivity.[5] Reagents like borane-tetrahydrofuran

complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN) add across the double bond,

placing the boron atom at the sterically less hindered terminal carbon.[5][6] For synthetic utility,

especially in cross-coupling reactions, hydroboration is often performed with pinacolborane

(HBpin) in the presence of a transition metal catalyst (e.g., iridium), which directly yields a

stable alkylboronic ester.[7]

Modern Synthetic Approaches
Recent advancements have introduced novel methods for synthesizing alkylboronates. These

include the palladium-catalyzed Miyaura-type borylation of alkyl halides and tosylates with

bis(pinacolato)diboron (B₂pin₂) and the nickel-catalyzed borylation of unactivated alkyl halides.

[8] Furthermore, innovative strategies like the decarboxylative borylation of aliphatic carboxylic

acids provide a new pathway to these valuable reagents from abundant starting materials.[8]

Key Applications in Organic Synthesis
The utility of n-alkylboronic acids is most prominently demonstrated in palladium-catalyzed

cross-coupling reactions, though their application extends to other important transformations.

The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone application of n-alkylboronic acids. It facilitates

the formation of a carbon-carbon bond between an alkylboron species (Csp³) and an aryl, vinyl,
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or alkyl halide or triflate (Csp² or Csp³).[3] This reaction is of paramount importance in the

pharmaceutical industry for synthesizing complex molecular architectures.[2]

The catalytic cycle, illustrated below, involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the

electrophile (e.g., an aryl bromide) to form a Pd(II) complex.

Transmetalation: In the presence of a base, the alkyl group is transferred from the boronic

acid to the palladium center, displacing the halide. This is the rate-determining step for many

C(sp³)–C(sp²) couplings.

Reductive Elimination: The two organic partners on the palladium complex couple, forming

the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4]

[9]

The choice of ligand, base, and solvent is crucial for achieving high yields, particularly in

challenging couplings involving sterically hindered or unactivated partners.

Drug Discovery and Development
The boronic acid functional group itself is a key pharmacophore in several FDA-approved

drugs, such as the proteasome inhibitor bortezomib (Velcade®).[1] The boron atom can form

reversible covalent bonds with active site serine residues in proteases, leading to potent and

specific enzyme inhibition.[1] The ability to readily synthesize complex molecules using n-

alkylboronic acids via Suzuki-Miyaura coupling allows medicinal chemists to rapidly generate

libraries of compounds for structure-activity relationship (SAR) studies, accelerating the drug

discovery process.[2][10]

Data Presentation
The following tables summarize quantitative data for the synthesis and application of n-

alkylboronic acids.

Table 1: Synthesis of n-Butylboronic Acid
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Method
Starting
Materials

Reagents Yield
Melting
Point (°C)

Reference

| Grignard Reaction | n-Butylmagnesium bromide, Trimethyl borate | Ether, HCl (aq) | 74.9% |

94-96 |[11] |

Table 2: Representative Suzuki-Miyaura Cross-Coupling Reactions with n-Alkylboron Reagents

Alkylboro
n
Reagent

Electroph
ile

Catalyst /
Ligand

Base Solvent Yield
Referenc
e

n-
Butylboro
nic acid
neopentyl
ester

4-
Bromobe
nzonitrile

Pd₂(dba)₃
/ AntPhos

TMSOK
1,4-
Dioxane

96% [2]

n-

Octyltrifluor

oborate

salt

2-Bromo-6-

methoxyna

phthalene

Pd(OAc)₂ /

1,1'-Bis(di-

t-

butylphosp

hino)ferroc

ene

Cs₂CO₃
Toluene/H₂

O
94% [3]

1-N-Boc-

pyrrolidin-

2-ylboronic

acid

4-

Bromobenz

otrifluoride

NiBr₂·dtbb

py /

4CzIPN

(photocatal

yst)

Cs₂CO₃ Acetonitrile 99% [12]

| n-Alkylboronic acid | 2,4-Dibromoanisole (formylated) | Pd catalyst | - | - | 85% |[3] |

Experimental Protocols
Protocol 1: Synthesis of n-Butylboronic Acid via
Grignard Reaction[11]
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This protocol is adapted from the procedure reported by Charette, et al.

Reaction Setup:

Equip a 1-L, three-necked, round-bottomed flask with a magnetic stirrer, a thermometer,

and a nitrogen inlet.

Charge the flask with 480 mL of anhydrous diethyl ether, followed by 20 mL (176 mmol) of

trimethyl borate.

Cool the clear solution to an internal temperature of -75 °C using a dry ice/acetone bath.

Grignard Addition:

While stirring vigorously, add 90 mL of a 1.95 M solution of n-butylmagnesium bromide in

ether (176 mmol) dropwise via cannula. Maintain the internal temperature below -65 °C

throughout the addition.

After the addition is complete, stir the resulting white slurry for an additional 2 hours at -75

°C under a nitrogen atmosphere.

Hydrolysis and Work-up:

Remove the cooling bath and allow the reaction mixture to warm to room temperature

(approx. 1-2 hours).

Perform hydrolysis by the dropwise addition of 200 mL of a 10% aqueous hydrochloric

acid solution. The white precipitate will dissolve, resulting in a clear biphasic mixture.

Stir the mixture for 15 minutes, then transfer to a separatory funnel and separate the

layers.

Extract the aqueous layer with diethyl ether (2 x 100 mL).

Combine the organic extracts and dry over anhydrous magnesium sulfate.

Purification:
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Concentrate the ethereal solution under reduced pressure to yield a residual white solid.

Recrystallize the crude product by dissolving it in 50 mL of hot water.

Cool the biphasic solution to 0 °C to induce recrystallization.

Collect the solid by vacuum filtration, wash with 100 mL of cold hexanes, and dry under

vacuum for 60 minutes to afford n-butylboronic acid as a white solid (Typical Yield: ~75%).

Protocol 2: General Procedure for Suzuki-Miyaura
Cross-Coupling[2][9][13]
This protocol provides a general guideline for the coupling of an n-alkylboronic acid (or ester)

with an aryl bromide.

Reaction Setup:

To an oven-dried reaction vessel (e.g., a pressure flask) equipped with a magnetic stir bar,

add the aryl bromide (1.0 equiv), the n-alkylboronic acid or ester (1.5 equiv), and a base

such as cesium carbonate (Cs₂CO₃, 2.0 equiv) or potassium phosphate (K₃PO₄, 2.0

equiv).

Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., argon or

nitrogen) three times.

Reagent Addition:

Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and

the appropriate ligand if required.

Add the degassed solvent system, typically a mixture such as 1,4-dioxane and water (e.g.,

4:1 v/v).

Sparge the resulting mixture with argon for 10-15 minutes.

Reaction Execution:
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Seal the vessel tightly and place it in a preheated oil bath or heating block (typically 60-

100 °C).

Stir the reaction mixture overnight (12-24 hours).

Monitor the reaction progress by TLC or GC-MS.

Work-up and Purification:

After completion, cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent like ethyl acetate and water.

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with

ethyl acetate (2x).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or

magnesium sulfate.

Filter and concentrate the solvent under reduced pressure.

Purify the crude residue by flash column chromatography on silica gel to isolate the

desired product.

Mandatory Visualizations
The following diagrams illustrate key conceptual and experimental workflows related to n-

alkylboronic acids.
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Logical workflow of the first synthesis of an alkylboronic acid.
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General experimental workflow for synthesis and application.

Suzuki-Miyaura Catalytic Cycle
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The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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